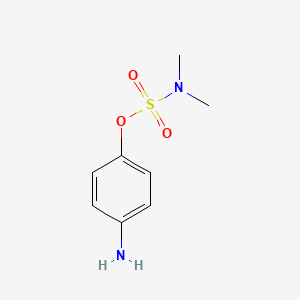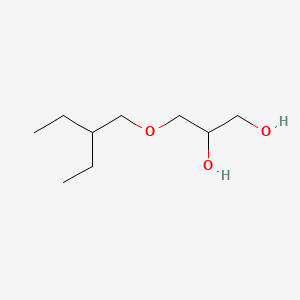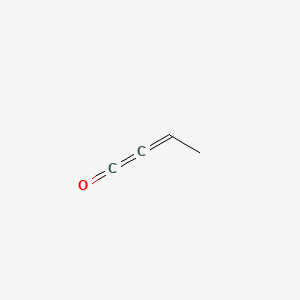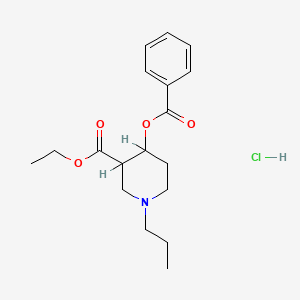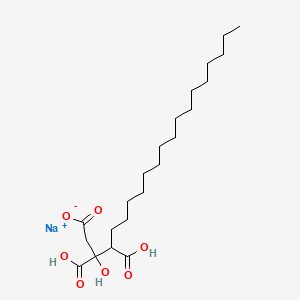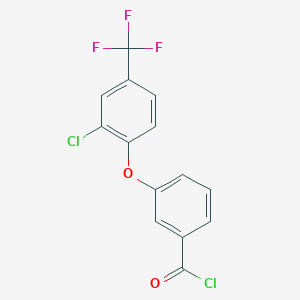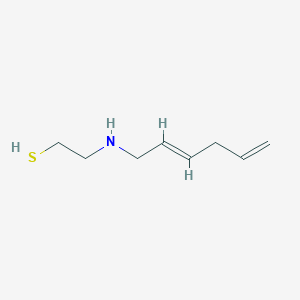
2,4,4-Trimethylhexa-1,5-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylhexa-1,5-dien-3-ol: is an organic compound with the molecular formula C9H16O . It is a derivative of hexadiene, characterized by the presence of three methyl groups and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylhexa-1,5-dien-3-ol typically involves the reaction of methylpropenal with magnesium in the presence of specific catalysts . The reaction conditions include controlled temperature and pressure to ensure the desired product yield. The process can be summarized as follows:
Reactants: Methylpropenal and magnesium.
Catalysts: Specific catalysts to facilitate the reaction.
Conditions: Controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,4-Trimethylhexa-1,5-dien-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and other biomolecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethyl-1,5-hexadien-3-ol: A structural isomer with similar properties.
2,6-Dimethylhept-5-en-3-ol: Another related compound with different substitution patterns.
2,4,4-Trimethylpent-1-en-3-ol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness
2,4,4-Trimethylhexa-1,5-dien-3-ol stands out due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity.
Propiedades
Número CAS |
77963-77-0 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2,4,4-trimethylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C9H16O/c1-6-9(4,5)8(10)7(2)3/h6,8,10H,1-2H2,3-5H3 |
Clave InChI |
WUHHGNKOMQWYHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C(C)(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


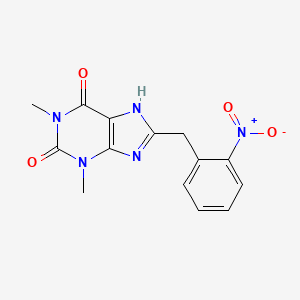
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
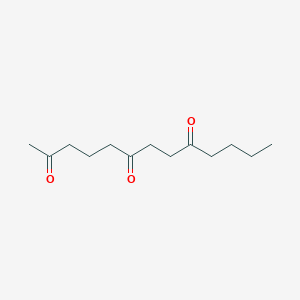
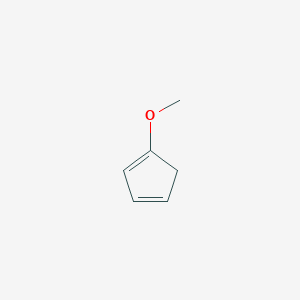
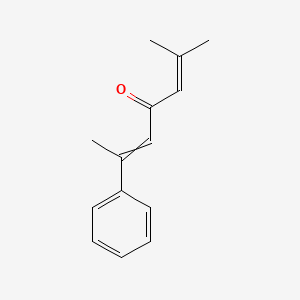
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
